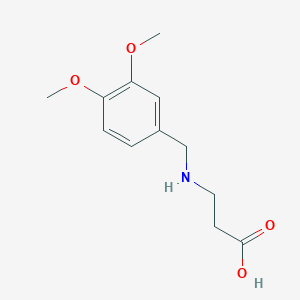
N-(3,4-dimethoxybenzyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-beta-alanine, also known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a derivative of beta-alanine, which is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that is found in high concentrations in skeletal muscles and the brain.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-beta-alanine has been studied for its potential applications in various fields, including drug discovery, organic synthesis, and materials science. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. N-(3,4-dimethoxybenzyl)-beta-alanine has also been used as a building block in the synthesis of novel organic molecules and materials.
Mechanism of Action
N-(3,4-dimethoxybenzyl)-beta-alanine exerts its biological effects by acting as a prodrug, which means that it is converted into its active form in vivo. N-(3,4-dimethoxybenzyl)-beta-alanine is metabolized by the enzyme carboxylesterase to form 3,4-dimethoxybenzyl alcohol, which then undergoes oxidation to form 3,4-dimethoxybenzaldehyde. This aldehyde is then converted into its corresponding acid, which is the active form of N-(3,4-dimethoxybenzyl)-beta-alanine. The mechanism of action of N-(3,4-dimethoxybenzyl)-beta-alanine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethoxybenzyl)-beta-alanine has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. In addition, N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have antibacterial activity against various strains of bacteria. N-(3,4-dimethoxybenzyl)-beta-alanine has also been shown to have antioxidant properties, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxybenzyl)-beta-alanine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be used as a building block in the synthesis of novel organic molecules and materials. Another advantage is its potential applications in drug discovery, organic synthesis, and materials science. However, a limitation of using N-(3,4-dimethoxybenzyl)-beta-alanine in lab experiments is its potential toxicity. N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-beta-alanine. One area of research is the development of new drugs based on N-(3,4-dimethoxybenzyl)-beta-alanine. N-(3,4-dimethoxybenzyl)-beta-alanine has shown promise as an anticancer, antiviral, and antibacterial agent, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another area of research is the synthesis of novel organic molecules and materials using N-(3,4-dimethoxybenzyl)-beta-alanine as a building block. N-(3,4-dimethoxybenzyl)-beta-alanine has already been used in the synthesis of various compounds, and further research may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-beta-alanine and its potential applications in various fields.
Synthesis Methods
N-(3,4-dimethoxybenzyl)-beta-alanine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with beta-alanine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethoxybenzyl chloride with beta-alanine in the presence of a base. The purity of N-(3,4-dimethoxybenzyl)-beta-alanine can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)8-13-6-5-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZCXKFEFBZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2426353.png)
![1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426355.png)
![Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone](/img/structure/B2426357.png)
![1-[(2-Fluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2426358.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)


![N-cyclopentyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2426371.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2426374.png)